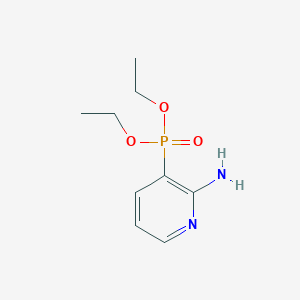

Diethyl (2-Amino-3-pyridyl)phosphonate

Description

Properties

Molecular Formula |

C9H15N2O3P |

|---|---|

Molecular Weight |

230.20 g/mol |

IUPAC Name |

3-diethoxyphosphorylpyridin-2-amine |

InChI |

InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

SBXVAECANUICLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(N=CC=C1)N)OCC |

Origin of Product |

United States |

Preparation Methods

Michaelis–Arbuzov Reaction-Based Strategies

The Michaelis–Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters, including α-aminophosphonates like Diethyl (2-Amino-3-pyridyl)phosphonate. This reaction typically involves the nucleophilic displacement of alkyl halides by trialkyl phosphites, generating dialkyl phosphonates.

General Approach: Triethyl phosphite or diethyl phosphite reacts with halogenated pyridine derivatives or phosphonium salt intermediates under controlled temperatures to form the phosphonate ester. The reaction is often catalyzed or promoted by bases such as 2-iodopyridine or tetraethylammonium chloride to enhance yields and suppress side reactions.

-

- Using 2-iodopyridine as a base instead of pyridine improves yields significantly (e.g., 60% isolated yield under optimized conditions).

- Chloride sources such as tetraethylammonium chloride help avoid unidentified side products during substitution steps.

- Reaction temperatures typically range from room temperature to moderate heating (40–60 °C), with reaction times from 1 to 6 hours depending on substrates and conditions.

Mechanistic Notes:

The reaction proceeds via formation of a phosphonium ion intermediate, which undergoes nucleophilic attack by the deprotonated nucleophile (e.g., amine or alkoxide). The use of 31P NMR spectroscopy has been instrumental in monitoring reaction progress and optimizing conditions.

One-Pot Phosphonium Salt-Mediated Synthesis

A versatile and user-friendly method involves a one-pot procedure where α-ethoxy derivatives of phosphorus analogs of amino acids are converted into phosphonium salts, which then react with nucleophiles such as diethyl phenylphosphonite to yield the target phosphonates.

-

- The α-ethoxyphosphonate precursor is combined with triphenylphosphonium tetrafluoroborate in dichloromethane at room temperature to form a phosphonium salt intermediate.

- After solvent removal and drying, the intermediate is treated with a phosphorus nucleophile (e.g., diethyl phenylphosphonite) under mild heating (40–60 °C) to afford the desired product.

-

- Yields range from moderate to high (53–91%) depending on the substrate and reaction temperature.

- For example, heating at 40 °C improved yield from 53% to 76% for certain pyridyl derivatives.

- The method tolerates a variety of substituted amino phosphonates, including pyridyl-substituted analogs, making it applicable for synthesizing this compound derivatives.

Modular Synthesis via Triflic Anhydride Activation and Arbuzov Reaction

Another approach involves activating phosphonates with triflic anhydride to form phosphonium ions, followed by an Arbuzov reaction promoted by triflate and 2-iodopyridine to yield mixed phosphonate esters.

-

- Activation of phosphonate with triflic anhydride to form a reactive phosphonium intermediate.

- Arbuzov reaction with 2-iodopyridine as a base to produce a mixed phosphonate ester intermediate.

- Substitution with chloride source (e.g., tetraethylammonium chloride) to form a chlorinated intermediate.

- Nucleophilic substitution with the deprotonated amine to yield the final α-aminophosphonate.

Solvent and Catalyst Effects on Synthesis

Summary Table of Key Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Michaelis–Arbuzov with 2-iodopyridine base | Diethyl phosphite, 2-iodopyridine, tetraethylammonium chloride, mild heating | ~60 | Mild conditions, 31P NMR monitoring |

| One-pot phosphonium salt approach | α-Ethoxyphosphonate + triphenylphosphonium tetrafluoroborate + diethyl phenylphosphonite, 40–60 °C | 53–91 | Catalyst-free, mild, scalable |

| Triflic anhydride activation + Arbuzov | Phosphonate + triflic anhydride + 2-iodopyridine + chloride source | ~60 | Modular, mild, avoids harsh reagents |

| Kabachnik–Fields multicomponent | Amine + aldehyde + diethyl phosphite, acid catalyst, microwave or conventional heating | 35–90 | Imine formation critical, adaptable to pyridyl substrates |

| Lewis acid-catalyzed MW-assisted | SiO2-LaCl3·7H2O catalyst, microwave irradiation | Up to 97 | Efficient, solvent-free, catalyst reusable |

Chemical Reactions Analysis

Synthetic Pathways and Multicomponent Reactions

Diethyl (2-Amino-3-pyridyl)phosphonate is synthesized via multicomponent reactions (MCRs), such as the Kabachnik–Fields reaction , which involves:

-

Ammonia (or amine derivatives),

-

Carbonyl compounds (aldehydes or ketones),

-

Diethyl phosphite or related phosphonating agents.

For example, α-aminophosphonate intermediates formed in MCRs undergo cyclization to yield pyridinylphosphonates (Scheme 1) . Post-condensation modifications, such as oxidation or nucleophilic substitution , further functionalize the phosphonate group.

Key Example :

-

Reaction of 5-chloro-2-pentanone with ammonia and diethyl phosphonate generates a non-isolable intermediate that cyclizes to form pyrrolidinylphosphonates .

Reactivity of the Amino Group

The 2-amino group participates in:

-

Schiff base formation with aldehydes, enabling access to imine-linked coordination complexes.

-

Electrophilic aromatic substitution (e.g., nitration, halogenation) directed by the amino group’s activating effects.

-

Aza-Michael additions with α,β-unsaturated carbonyl compounds, forming heterocyclic adducts .

Example :

-

Aza-Michael reaction with β-(dimethylamino)vinyl ketone yields 2-thioxopyridin-3-ylphosphonate derivatives .

Phosphonate Group Transformations

The diethyl phosphonate group undergoes:

-

Hydrolysis to phosphonic acids under acidic or basic conditions.

-

Cross-couplings (e.g., Hirao reaction) with aryl halides to form P–C bonds.

-

Radical reactions , such as visible-light-mediated coupling with arylazo sulfones to form arylphosphonates (Scheme 7) .

Computational Insights

DFT studies on analogous pyridinylphosphonates reveal:

Scientific Research Applications

Diethyl (2-Amino-3-pyridyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Mechanism of Action

The mechanism of action of diethyl (2-Amino-3-pyridyl)phosphonate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic applications in treating diseases related to cholinesterase dysfunction.

Comparison with Similar Compounds

Structural and Electronic Features

Key Observations :

- Electronic Effects: The amino group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -Br in , -F in ), which modulate reactivity in Horner-Wadsworth-Emmons reactions .

- Hydrogen Bonding: The 2-amino-3-pyridyl group offers dual hydrogen-bonding sites (NH₂ and pyridyl N), unlike hydroxyl or imino substituents in analogs .

Key Observations :

- Reaction Time: Synthesis of pyridinyl phosphonates often requires prolonged reaction times (e.g., 120 h for difluoro-imino derivatives ).

- Catalysts: Meglumine sulfate has been used for α-aminophosphonates under green conditions , but traditional bases like triethylamine remain common .

Physical and Crystallographic Properties

Key Observations :

- Crystal Packing: Amino-pyridyl groups may form denser H-bond networks compared to hydroxyl or nitro analogs, influencing solubility .

Key Observations :

- Pharmacological Potential: Amino-pyridyl phosphonates may exhibit dual bioactivity (e.g., membrane interaction via phosphonate and DNA binding via pyridyl-amino groups), unlike alkyl-phosphonates optimized for lipophilicity .

- Antioxidant Efficacy: Quinolinone-linked phosphonates show moderate radical scavenging, suggesting that electron-donating groups (e.g., -NH₂) could enhance activity .

Biological Activity

Diethyl (2-Amino-3-pyridyl)phosphonate is an organophosphorus compound that has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a phosphonate functional group. Its molecular formula is . The presence of the amino group on the pyridine ring enhances its reactivity and interaction with various biological targets.

1. Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For example, compounds synthesized from this base structure have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU-145) cells. In vitro studies demonstrated that these derivatives could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 | 15 | Induces apoptosis via caspase activation |

| Derivative B | DU-145 | 10 | Inhibits cell cycle progression |

| Derivative C | HL-60 | 12 | Promotes oxidative stress |

2. Acetylcholinesterase Inhibition

This compound has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. The amino group on the pyridine ring plays a crucial role in binding to the active site of acetylcholinesterase, enhancing the compound's efficacy.

Table 2: Acetylcholinesterase Inhibition Potency

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As noted, it acts as an inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

- Induction of Apoptosis : Its derivatives have been shown to activate caspases, which are critical for programmed cell death in cancer cells.

- Oxidative Stress Induction : Some studies suggest that these compounds may increase reactive oxygen species (ROS) levels, contributing to cytotoxic effects on cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyridine derivatives with diethyl phosphite under acidic conditions. Various modifications can be made to enhance its biological activity or selectivity for specific targets.

Table 3: Synthesis Pathways for Derivatives

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| Pyridine + Diethyl Phosphite | Acidic medium, reflux | This compound |

| This compound + Halogenated Compounds | Nucleophilic substitution | Halogenated derivatives |

Case Studies

A notable study evaluated the anticancer effects of a series of this compound derivatives on human leukemia cells. The results showed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.

In another case study focusing on neuroprotective effects, derivatives demonstrated significant inhibition of acetylcholinesterase activity in vitro, suggesting their potential utility in treating Alzheimer's disease.

Q & A

Basic: What synthetic strategies are commonly employed to prepare Diethyl (2-Amino-3-pyridyl)phosphonate?

A widely applicable method involves the Michaelis-Arbuzov reaction , where halogenated precursors (e.g., 2-amino-3-bromopyridine) react with triethyl phosphite under thermal conditions. For example, heating bromoaryl derivatives with triethyl phosphite in acetonitrile at 80°C for 2 hours yields phosphonates (85–90% purity) after column chromatography . Alternative routes include nucleophilic substitution of pyridyl halides with diethyl phosphite in the presence of a base. Reaction optimization should consider solvent polarity, temperature, and stoichiometric ratios of reagents.

Advanced: How can reaction conditions be tailored to enhance yield and purity in the synthesis of this compound?

Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and stabilize intermediates .

- Catalytic Additives : Lewis acids (e.g., ZnCl₂) may accelerate halogen displacement in sluggish reactions.

- Temperature Control : Elevated temperatures (80–100°C) are critical for complete conversion but must avoid decomposition of the amino-pyridyl moiety.

- Workup Optimization : Sequential extraction with dichloromethane and aqueous phases minimizes byproduct retention. Purity is further enhanced via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H NMR : Signals for ethoxy groups (δ 1.2–1.3 ppm, triplet) and pyridyl protons (δ 6.8–8.5 ppm, multiplet) confirm structure. Coupling between P=O and adjacent protons (e.g., J = 22–24 Hz for CH₂-P) is diagnostic .

- ³¹P NMR : A singlet near δ 18–22 ppm confirms the phosphonate group, with shifts sensitive to substituent electronegativity .

- IR Spectroscopy : Strong P=O stretching (1230–1250 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) validate functional groups.

Advanced: How should researchers resolve discrepancies in NMR data for phosphonate derivatives?

- Chemical Shift Analysis : Compare observed ³¹P NMR shifts with established ranges (e.g., phosphonates: δ 15–25 ppm; phosphites: δ 120–140 ppm) .

- Decoupling Experiments : ¹H-³¹P decoupling clarifies splitting patterns (e.g., distinguishing P-OCH₂ from P-C couplings).

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile phosphonate intermediates.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What mechanistic pathways explain the reactivity of this compound in nucleophilic substitutions?

The amino-pyridyl group activates the phosphonate toward nucleophilic attack at the phosphorus center. For example:

- Phosphonate-Ester Hydrolysis : Under basic conditions, hydroxide ions attack the P=O group, forming a pentavalent intermediate that collapses to release diethyl phosphate .

- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) leverage the pyridyl ring’s directing effects to regioselectively functionalize the phosphonate .

Basic: How is this compound utilized in organic synthesis?

- Homologation Reactions : Analogous to the Ohira-Bestmann protocol, it serves as a diazo precursor for alkyne synthesis from aldehydes .

- Ligand Design : The amino-pyridyl moiety chelates metals, enabling applications in catalysis or coordination polymers .

Advanced: What experimental designs assess the stability of this compound under varying conditions?

- Accelerated Degradation Studies : Expose the compound to UV light, humidity, or elevated temperatures (40–60°C) and monitor decomposition via HPLC .

- pH-Dependent Stability : Dissolve in buffered solutions (pH 1–13) and track hydrolysis rates using ³¹P NMR .

- Long-Term Storage Tests : Store under inert gas (N₂/Ar) at –20°C and periodically analyze purity to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.